4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor to yield 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the fluoro groups.
Scientific Research Applications
4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-2-butyn-1-ol
Comparison: Compared to similar compounds, it offers distinct advantages in terms of stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1515711-11-1 |
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Molecular Formula |
C11H10F4O |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H10F4O/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15/h2-3,6H,4-5H2,1H3 |
InChI Key |
QQRKGCUTLAZGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CCC(F)(F)F |
Origin of Product |
United States |
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